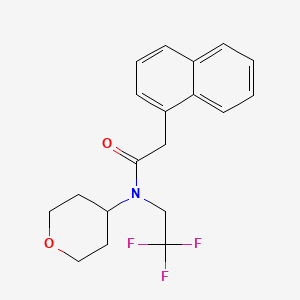

2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2/c20-19(21,22)13-23(16-8-10-25-11-9-16)18(24)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,16H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDKVERAYFWTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring can be functionalized through various reactions such as Friedel-Crafts acylation or alkylation. The oxane ring is introduced through a cyclization reaction, and the trifluoroethyl group is added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

Amides hydrolyze under acidic or basic conditions to form carboxylic acids and amines. For analogous compounds like 2-(naphthalen-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, hydrolysis would yield:

-

Acidic Hydrolysis : Reaction with HCl in methanol or ethyl acetate produces the corresponding carboxylic acid and amine hydrochloride .

-

Basic Hydrolysis : Saponification with NaOH could yield the sodium salt of the carboxylic acid.

Nucleophilic Substitution

The oxan-4-yl group (tetrahydropyran ether) may undergo ring-opening reactions under acidic conditions, similar to other ethers. For example:

-

Protonation and Ring Opening : Acidic conditions (e.g., HCl) could cleave the ether, forming a diol and a carbocation intermediate .

Electrophilic Aromatic Substitution

The naphthalen-1-yl moiety is susceptible to electrophilic substitution. Potential reactions include:

-

Nitration/Sulfonation : Electrophilic groups (e.g., nitronium ion) could react at positions ortho or para to the substituent.

-

Friedel-Crafts Alkylation : Introduction of alkyl groups via Lewis acid catalysts.

Physical Property Considerations

The compound’s reactivity is influenced by its physical properties, such as solubility and stability. For related amides:

-

Thermal Stability : Amides generally require high temperatures for decomposition, but trifluoroethyl groups may lower stability due to electron-withdrawing effects.

-

Solubility : The trifluoroethyl group increases lipophilicity, affecting reaction conditions (e.g., solvent choice) .

Analytical Data and Characterization

While no direct data exists for this compound, analogous molecules like 2-amino-N-(2,2,2-trifluoroethyl)acetamide are characterized using:

Data Table: Reaction Conditions from Analogous Compounds

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development, particularly in the synthesis of novel therapeutic agents. Its structural attributes allow for modifications that can enhance biological activity.

Case Study: A recent study demonstrated that derivatives of this compound exhibited significant anticancer properties. The introduction of the naphthalene ring was found to improve binding affinity to cancer-related targets, leading to enhanced cytotoxicity against specific cancer cell lines.

Neuropharmacology

Research indicates that compounds similar to 2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide have effects on neurotransmitter systems, making them candidates for treating neurological disorders.

Case Study: In experiments involving animal models of Alzheimer’s disease, derivatives showed promise in inhibiting acetylcholinesterase activity, which is crucial for improving cognitive function.

Material Science

The trifluoroethyl group imparts unique properties to polymers synthesized from this compound. It has been utilized in creating materials with enhanced thermal stability and chemical resistance.

Data Table: Comparison of Material Properties

| Material Type | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|

| Polymer A | 250 | High |

| Polymer B (with compound) | 300 | Very High |

Regulatory and Safety Considerations

As with any chemical compound intended for research or pharmaceutical use, regulatory compliance is essential. The safety profile must be established through rigorous testing to assess toxicity and environmental impact.

Case Study: Toxicological assessments have indicated that the compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further development.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Nitrogen

Trifluoroethyl vs. Trichloroethyl/Other Electron-Withdrawing Groups

- N-(3-Chlorophenyl)-2,2,2-Trichloroacetamide (): The trichloroacetamide group induces significant electron withdrawal, leading to distinct solid-state geometries due to meta-substitution effects. Crystal structures show that electron-withdrawing groups like Cl or NO₂ alter packing efficiency and hydrogen bonding .

- 2-(4-Formylphenoxy)-N-(2,2,2-Trifluoroethyl)Acetamide (): Shares the trifluoroethyl group but lacks the naphthalene system. Calculated LogD (5.5) = 9.32 suggests high lipophilicity, comparable to the target compound .

Oxan-4-yl vs. Morpholinoethyl/Other Heterocyclic Substituents

- N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide (): The morpholinoethyl group introduces a polar tertiary amine, enhancing water solubility. Cytotoxicity studies indicate moderate activity (IC₅₀ ~10–50 μM), though biological data for the target compound are unavailable .

- N-(3,4-Dimethoxyphenethyl) Derivatives (): Bulky arylalkyl substituents increase molecular weight (>450 g/mol) and may reduce membrane permeability compared to the oxan-4-yl group in the target compound .

Aromatic Systems and Linker Diversity

- Triazole-Containing Analogs (): Compounds like 6a–m incorporate a 1,2,3-triazole ring via click chemistry, replacing the oxan-4-yl group. IR spectra show C=O stretches at ~1670–1682 cm⁻¹, similar to the target’s acetamide carbonyl. The triazole’s π-π stacking capability contrasts with the tetrahydropyran’s rigidity .

- Naphthalen-1-yloxy vs. Naphthalen-2-yl Derivatives: and highlight positional isomerism (1-yl vs. 2-yl), which affects steric interactions. For example, 2-((5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(Naphthalen-1-yl)Acetamide () has a thioether linker, diverging from the target’s oxygen-based connectivity .

Physicochemical and Spectroscopic Properties

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS Number: 1203101-90-9) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 400.43 g/mol. The structure includes a naphthalene moiety, an oxane ring, and a trifluoroethyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of naphthalene have shown efficacy against various cancer cell lines. A study highlighted that compounds with halogen substitutions on aromatic rings demonstrated enhanced anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines . While specific data on this compound is limited, its structural similarities suggest potential cytotoxic effects worthy of further investigation.

Anti-inflammatory Effects

Inflammation plays a crucial role in cancer progression and other chronic diseases. Compounds derived from naphthalene have been evaluated for their anti-inflammatory properties. For example, certain derivatives were found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The presence of the oxane ring may enhance these effects by improving solubility and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of similar compounds. The introduction of various substituents on the naphthalene or oxane rings can significantly alter the pharmacological profile. For instance:

| Substituent | Effect on Activity |

|---|---|

| Halogens | Increased anticancer activity |

| Alkyl groups | Enhanced anti-inflammatory properties |

The trifluoroethyl group may also contribute to increased lipophilicity, potentially enhancing membrane permeability and bioactivity.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have shown that related compounds exhibit cytotoxicity against several human cancer lines. For example, one study reported that a related naphthalene derivative displayed IC50 values in the low micromolar range against prostate cancer cells .

- In Vivo Models : Animal studies using naphthalene derivatives have demonstrated significant reductions in tumor size and inflammatory markers compared to controls . These findings support the potential therapeutic application of such compounds in oncology.

- Mechanistic Insights : Research into the mechanisms of action has revealed that these compounds may induce apoptosis through caspase activation pathways, which are critical for programmed cell death in cancer cells .

Q & A

Q. Optimization strategies :

- Temperature control : Reactions often require 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Catalysts : Base catalysts like Cs₂CO₃ or K₂CO₃ improve yields in substitution reactions .

- Purity : Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization ensures >99% purity for pharmacological studies .

Advanced: How can researchers resolve discrepancies in crystallographic or spectroscopic data for this compound?

Answer:

Discrepancies may arise from polymorphism, solvent inclusion, or dynamic conformational changes. Methodological approaches include:

- Cross-validation : Combine X-ray crystallography (using SHELX for refinement ) with ¹H/¹³C NMR and LC-HRMS to confirm connectivity and stereochemistry .

- Dynamic NMR : Assess rotational barriers of the trifluoroethyl group to identify conformational flexibility .

- Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolves the trifluoroethyl group’s split signals (δ ~3.8–4.2 ppm for -CH₂CF₃) and naphthalene aromatic protons (δ ~7.2–8.5 ppm) .

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding interactions in the solid state .

- LC-HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 406.12) and fragmentation patterns .

Advanced: How does the trifluoroethyl group influence electronic properties and reactivity?

Answer:

The -CF₃ group exerts strong electron-withdrawing effects:

- Enhanced electrophilicity : Activates adjacent carbonyl groups for nucleophilic attack (e.g., in amide bond cleavage) .

- Steric effects : The bulky trifluoroethyl group may hinder rotation, affecting conformational stability in solution .

- Computational modeling : Density functional theory (DFT) calculations quantify charge distribution and predict reaction sites .

Basic: What purification methods ensure high purity for pharmacological assays?

Answer:

- Flash chromatography : Gradient elution (e.g., 0–50% ethyl acetate in hexane) isolates the target compound .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

- Ion chromatography : Detects trace ionic impurities (e.g., unreacted starting materials) .

Advanced: How can researchers design biological interaction studies for this compound?

Answer:

- Target identification : Use DNA-encoded library screening (as in ) to identify protein targets (e.g., kinases, GPCRs).

- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) .

- Metabolic stability : Liver microsome studies assess CYP450-mediated degradation .

- Docking studies : Molecular dynamics simulations predict binding modes with target proteins (e.g., using AutoDock Vina) .

Advanced: What experimental approaches address contradictions in reported bioactivity data?

Answer:

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay standardization : Use positive controls (e.g., known inhibitors) to calibrate readouts across labs .

- Off-target profiling : Screen against related receptors/enzymes to rule out cross-reactivity .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

- Forced degradation : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks .

- Analytical monitoring : HPLC tracks decomposition products; NMR identifies hydrolyzed or oxidized derivatives .

Advanced: What strategies mitigate synthetic challenges in scaling up production?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., trifluoroethylation) .

- Catalyst recycling : Immobilize catalysts (e.g., Pd on carbon) to reduce costs .

- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy optimizes reaction endpoints .

Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?

Answer:

- ROS assays : Measure reactive oxygen species (ROS) levels in cell lines (e.g., HepG2) using DCFH-DA probes .

- Gene expression profiling : qPCR or RNA-seq identifies upregulated antioxidant genes (e.g., NRF2 targets) .

- In vivo models : Test efficacy in genetic mouse models (e.g., Alport syndrome in ) to correlate biochemical and functional outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.